molecular formula C23H39NO19 B164678 3'-Sialyllactose CAS No. 35890-38-1

3'-Sialyllactose

Cat. No. B164678
CAS RN: 35890-38-1
M. Wt: 633.6 g/mol
InChI Key: OIZGSVFYNBZVIK-FHHHURIISA-N
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Description

3’-Sialyllactose (3’-SL) is a prebiotic that maintains immune homeostasis and exerts anti-inflammatory and anti-arthritic effects . It is an ordinary carbohydrate with the lowest toxicity rating and can be used for research on inflammation . It is a compound where the acetylneuraminyl (NANA) unit is connected to the galactosyl unit of lactose at the 3 position .


Synthesis Analysis

3’-SL can be synthesized from glucose and lactose by introducing neuA and nst from Neisseria meningitidis into Bacillus subtilis 168 . The 3’-SL synthetic pathway can be optimized with a push–pull–restrain strategy, which includes optimizing the promoters and ribosome binding site sequences of neuA and nst to increase the expression of the two enzymes . The β-galactosidase gene can be deleted to reduce the consumption of competitive lactose .


Molecular Structure Analysis

The molecular formula of 3’-Sialyllactose is C23H39NO19 . It has an average mass of 633.551 Da and a mono-isotopic mass of 633.211609 Da .


Chemical Reactions Analysis

In the presence of a carboxyl group activator and a catalyst, α2,3-linked sialic acids condense with the subterminal monosaccharides to form lactones, while α2,6-linked sialic acids form amide or ester derivatives . In a second step, the lactones are converted into amide derivatives .


Physical And Chemical Properties Analysis

3’-Sialyllactose has a density of 1.7±0.1 g/cm3 and a boiling point of 1132.8±65.0 °C at 760 mmHg .

Scientific Research Applications

Infant Nutrition

3’-Sialyllactose (3’-SL) is one of the most important acidic oligosaccharides in human milk . It plays a crucial role in the health of infants . It promotes the proliferation of the bifidobacterial population and shapes gut microbiota . Thus, it can be used in the infant formula industry .

Gut-Brain Axis Regulation

3’-SL can act on the gut–brain axis . It helps regulate brain metabolism and relieve nervous tension caused by stimulation .

Pathogen and Toxin Binding

3’-SL acts as a specific pathogen and toxin binding site . It significantly reduces the adhesion of harmful substances and endothelial cells, thereby improving human immunity .

Neurocognitive Benefits

Sialylated human milk oligosaccharides (HMO), such as 3’-SL, are abundant throughout lactation . Previous studies have suggested that sialylated HMO may have neurocognitive benefits in early life .

Brain Structure Patterning

3’-SL plays a major role in brain structure patterning . It is abundant in maternal milk but not present in infant formula .

Gut Microbiota Homeostasis

3’-SL contributes to gut microbiota homeostasis . It is crucial for maintaining a healthy gut environment .

Immunity Development

3’-SL plays a significant role in the development of the immune system . It is particularly important during the early stages of life .

Efficient Production

Efficient production of 3’-SL has been achieved by single whole-cell in one-pot biosynthesis . This development exhibits great potential and economic competitiveness for the manufacture of 3’-SL .

Mechanism of Action

Target of Action

3’-Sialyllactose (3’-SL) primarily targets the cell surface protein, SIGLEC-3 (also known as CD33), which is widely expressed in animal cells . SIGLEC-3 plays a crucial role in cellular processes such as differentiation and apoptosis .

Mode of Action

3’-SL interacts with its target, SIGLEC-3, by binding to it specifically . This binding triggers a series of cellular events, including the internalization of the 3’-SL-bound CD33 into the cytosol via a process known as caveolae-dependent endocytosis . At the molecular level, the 3’-SL-bound CD33 recruits the suppressor of cytokine signaling 3 (SOCS3) and SH2 domain-containing protein tyrosine phosphatase 1 (SHP1). SOCS3 is degraded with CD33 by proteasome degradation, while SHP-1 activates extracellular signal–regulated kinase (ERK) to induce megakaryocytic differentiation and subsequent apoptosis .

Biochemical Pathways

The biochemical pathway of 3’-SL involves the synthesis of an important precursor, Neu5Ac . This is achieved through the introduction of neuA and nst genes from Neisseria meningitidis into an engineered Bacillus subtilis, leading to the de novo biosynthesis of 3’-SL from glucose and lactose . The 3’-SL synthetic pathway is further optimized with a push–pull-restrain strategy, which includes optimizing the promoters and ribosome binding site sequences of neuA and nst to increase the expression of the two enzymes .

Pharmacokinetics

It is known that 3’-sl is highly resistant to hydrolysis by most enzymes in the intestinal mucosa of humans and rats . This resistance suggests that 3’-SL may have a high bioavailability, as it can survive the harsh conditions of the gastrointestinal tract and reach its target cells intact.

Result of Action

The action of 3’-SL results in several molecular and cellular effects. It enhances osteogenic differentiation and inhibits adipogenic differentiation of human bone marrow stromal cells (hBMSCs) . It also inhibits the receptor activator of nuclear factor κB ligand-induced osteoclast differentiation of bone marrow-derived macrophages . These actions contribute to the amelioration of osteoporosis in ovariectomized mice and positively regulate bone remodeling .

Action Environment

The action, efficacy, and stability of 3’-SL can be influenced by various environmental factors. For instance, the conversion temperature, pH, and stability under optimal temperature and pH conditions can affect the production of 3’-SL . Furthermore, the presence of other compounds, such as surfactants, can also impact the production and action of 3’-SL .

Safety and Hazards

3’-Sialyllactose is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

3’-SL promotes the proliferation of the bifidobacterial population and shapes gut microbiota, thus it can be used in the infant formula industry . The potential for improving 3’-SL production in B. subtilis has been demonstrated . Based on the potential benefits, SL and sialylated oligosaccharides may be interesting components for application in infant nutrition .

properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZGSVFYNBZVIK-FHHHURIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905216
Record name 3′-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3'-Sialyllactose

CAS RN

35890-38-1
Record name 3′-Sialyllactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35890-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylneuraminoyllactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3′-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-SIALYLLACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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